molecular formula C10H12Cl2N2S B3375882 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride CAS No. 1156626-78-6

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

Cat. No.: B3375882
CAS No.: 1156626-78-6
M. Wt: 263.19 g/mol
InChI Key: FGCRYCQMXQEYAQ-UHFFFAOYSA-N
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Description

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula C10H12Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups of the thiazole derivative.

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is not well-defined due to the lack of specific studies. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the reaction of 2-methylthiazole with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which is more efficient and cost-effective compared to batch synthesis. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .

Scientific Research Applications

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCRYCQMXQEYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 2
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 3
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 4
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4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 5
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride
Reactant of Route 6
4-(2-Methyl-1,3-thiazol-4-yl)aniline dihydrochloride

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